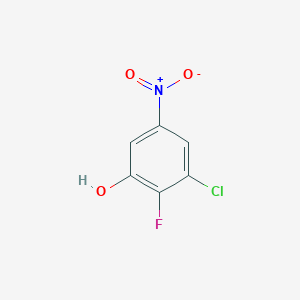
3-Chloro-2-fluoro-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-nitrophenol is a compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their properties, which can help infer some aspects of 3-Chloro-2-fluoro-5-nitrophenol's characteristics. The papers discuss various nitrophenol and chlorophenol derivatives, their synthesis, structural analysis, and reactivity, which are relevant to understanding similar compounds .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, nitration, and substitution reactions. For instance, 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate is synthesized from 2-chloro-4-fluorophenol through acylation with ethyl chloroformate followed by nitration with fuming nitric acid . Similarly, 3-fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through methoxylation and subsequent demethylation . These methods suggest that the synthesis of 3-Chloro-2-fluoro-5-nitrophenol could also involve halogenation and nitration steps tailored to its specific substitution pattern.
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray diffraction. For example, the Schiff-base compound related to the target molecule was characterized using these methods, and its electronic properties were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of 3-Chloro-2-fluoro-5-nitrophenol and to predict its electronic properties.
Chemical Reactions Analysis
The reactivity of chloro- and nitrophenols with chlorine atoms has been studied, providing rate coefficients for their reactions. These reactions are important for understanding the environmental impact of these compounds, such as their potential to form ozone and secondary organic aerosols . The degradation pathway of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 involves an initial reduction to a hydroxylamino derivative followed by a Bamberger rearrangement and reductive dechlorination . This information could be useful in predicting the degradation pathways of 3-Chloro-2-fluoro-5-nitrophenol in similar biological or environmental contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives, such as their polarizability and hyperpolarizability, can be calculated and interpreted theoretically . These properties are significant for understanding the behavior of these compounds under different conditions. The kinetic studies of gas-phase reactions provide insights into the reactivity and stability of these compounds in the atmosphere . The synthesis papers also often report on the purity and yield of the synthesized compounds, which are critical for assessing the efficiency of the synthesis methods .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms :
- In a study by Cervera, Marquet, and Martin (1996), the SNAr (nucleophilic aromatic substitution) reactions of related compounds were analyzed, showing the substitution process of the chlorine atom in such compounds (Cervera, Marquet, & Martin, 1996).
- Schenzle et al. (1999) researched the degradation of similar nitrophenol compounds by Ralstonia eutropha, elucidating the enzymatic pathways involved (Schenzle, Lenke, Spain, & Knackmuss, 1999).
- Clewley et al. (1989) investigated the formation of halo-nitrocyclohexa-dienones through nitration of halophenols, contributing to the understanding of the reactivity of such compounds (Clewley, Cross, Fischer, & Henderson, 1989).
Synthesis and Applications in Organic Chemistry :
- Wang Da-hui (2010) explored the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, providing insights into reaction mechanisms and kinetics (Wang Da-hui, 2010).
- Research by Hamadi et al. (1998) focused on the synthesis of fluorophenothiazines, showcasing the application of Smiles rearrangement in the synthesis of complex organic compounds (Hamadi, Gupta, & Gupta, 1998).
Environmental and Biodegradation Studies :
- In the study by D. Sreekanth et al. (2009), the degradation of phenolic compounds, including similar nitrophenols, in anaerobic conditions was examined, which has implications for environmental remediation (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
- Takanashi et al. (2012) focused on the chlorination of nitrophenol derivatives, investigating the potential formation of mutagens, relevant to water treatment and environmental safety (Takanashi, Abiru, Tanaka, Kishida, Nakajima, Ohki, Kondo, Kameya, & Matsushita, 2012).
Wirkmechanismus
Target of Action
It’s known that nitrophenols are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Nitrophenols are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the compound’s targets .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling , it may be involved in pathways related to carbon-carbon bond formation.
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMASDVKWUWQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)


![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)